molecular formula C18H25N3O6 B8576065 N-(tert-Butoxycarbonyl)glycylglycyl-L-phenylalanine CAS No. 39621-73-3

N-(tert-Butoxycarbonyl)glycylglycyl-L-phenylalanine

Cat. No. B8576065
CAS RN: 39621-73-3
M. Wt: 379.4 g/mol
InChI Key: ZNKXERAHRITSBL-ZDUSSCGKSA-N
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Description

“N-(tert-Butoxycarbonyl)glycylglycyl-L-phenylalanine” is a compound that involves the tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The synthesis of N-(tert-Butoxycarbonyl)glycylglycyl-L-phenylalanine involves the reaction of L-phenylalanine methylester with triethylamine and Boc anhydride in methanol .


Molecular Structure Analysis

The molecular formula of “N-(tert-Butoxycarbonyl)glycylglycyl-L-phenylalanine” is C14H19NO4 . The Boc group is a protecting group used in organic synthesis, particularly for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Chemical Reactions Analysis

The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The heat capacities of N-(tert-Butoxycarbonyl)glycylglycyl-L-phenylalanine were measured by means of a fully automated adiabatic calorimeter over the temperature range from 78 to 350 K . The thermodynamic functions, H T − H 298.15K and S T − S 298.15K, were derived from the heat capacity data .

Mechanism of Action

The mechanism of action of the Boc group involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . This is followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Safety and Hazards

The hazardous decomposition products of “N-(tert-Butoxycarbonyl)glycylglycyl-L-phenylalanine” include Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) .

Future Directions

The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis . Future research could focus on developing more efficient methods for the addition and removal of the Boc group, as well as exploring its use in the synthesis of other complex organic compounds.

properties

CAS RN

39621-73-3

Molecular Formula

C18H25N3O6

Molecular Weight

379.4 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C18H25N3O6/c1-18(2,3)27-17(26)20-10-14(22)19-11-15(23)21-13(16(24)25)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22)(H,20,26)(H,21,23)(H,24,25)/t13-/m0/s1

InChI Key

ZNKXERAHRITSBL-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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